9-(4-ethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene
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Overview
Description
9-[(4-ethoxyphenyl)methylidene]-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound characterized by the presence of multiple nitro groups and a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-ethoxyphenyl)methylidene]-2,4,5,7-tetranitro-9H-fluorene typically involves the nitration of fluorene derivatives followed by the introduction of the ethoxyphenylmethylidene group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the fluorene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The subsequent steps involve purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenylmethylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents such as halogens or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
9-[(4-ethoxyphenyl)methylidene]-2,4,5,7-tetranitro-9H-fluorene has several applications in scientific research:
Materials Science: Used in the development of high-energy materials and explosives due to the presence of multiple nitro groups.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs with specific biological activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9-[(4-ethoxyphenyl)methylidene]-2,4,5,7-tetranitro-9H-fluorene involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The ethoxyphenylmethylidene group can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 9-[(4-methoxyphenyl)methylidene]-2,4,5,7-tetranitro-9H-fluorene
- 9-[(4-chlorophenyl)methylidene]-2,4,5,7-tetranitro-9H-fluorene
Uniqueness
9-[(4-ethoxyphenyl)methylidene]-2,4,5,7-tetranitro-9H-fluorene is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with biological targets compared to its methoxy or chloro analogs.
Properties
Molecular Formula |
C22H14N4O9 |
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Molecular Weight |
478.4 g/mol |
IUPAC Name |
9-[(4-ethoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene |
InChI |
InChI=1S/C22H14N4O9/c1-2-35-15-5-3-12(4-6-15)7-16-17-8-13(23(27)28)10-19(25(31)32)21(17)22-18(16)9-14(24(29)30)11-20(22)26(33)34/h3-11H,2H2,1H3 |
InChI Key |
CKYWWNXXCWAQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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